molecular formula C9H11IN2O5 B1674378 Idoxuridine CAS No. 54-42-2

Idoxuridine

Cat. No.: B1674378
CAS No.: 54-42-2
M. Wt: 354.10 g/mol
InChI Key: XQFRJNBWHJMXHO-RRKCRQDMSA-N
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Description

Idoxuridine (5-iodo-2′-deoxyuridine) is a thymidine analog and one of the earliest antiviral agents introduced clinically. It is primarily used to treat herpes simplex virus (HSV) keratitis, a corneal infection caused by HSV-1 . Structurally, this compound replaces the 5-methyl group of thymidine with an iodine atom, enabling its incorporation into viral DNA during replication. This incorporation disrupts DNA synthesis, leading to premature termination and nonfunctional viral progeny .

Preparation Methods

Synthetic Routes and Reaction Conditions: Idoxuridine is synthesized through the iodination of deoxyuridine. The process involves the reaction of deoxyuridine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Comparison with Similar Compounds

Structural Analogs

Idoxuridine belongs to the nucleoside analog family, which includes several antiviral agents with modified sugar or base components. Key structural analogs are compared below:

Compound Substituent Target Virus Key Feature(s)
This compound 5-iodo HSV, VZV First clinically used antiviral; topical application only due to toxicity
Trifluridine 5-trifluoromethyl HSV, Adenovirus Enhanced antiviral potency; used in ocular infections
Edoxudine 5-ethyl HSV, HBV Experimental compound; limited clinical adoption
Sorivudine 5-(2-bromovinyl) VZV, HBV Oral bioavailability; withdrawn due to drug interactions

Mechanistic Differences

  • This compound vs. Acyclovir :

    • This compound directly incorporates into viral DNA, causing chain termination .
    • Acyclovir requires phosphorylation by viral thymidine kinase to inhibit DNA polymerase, offering higher selectivity and lower host toxicity .
  • This compound vs. Cidofovir :

    • Cidofovir, a nucleotide analog, inhibits viral DNA polymerase without requiring phosphorylation. It exhibits broader activity (e.g., against cytomegalovirus) and lower cytotoxicity at equivalent concentrations .

Efficacy in Viral Infections

Herpetic Keratitis:

  • Acyclovir Superiority : A meta-analysis of 7-day treatment showed acyclovir 3% ointment healed 67% of dendritic ulcers vs. 43% for this compound (p < 0.001) .
  • Vidarabine Replacement : this compound’s unfavorable efficacy-toxicity ratio in herpes simplex encephalitis (HSVE) led to its replacement by vidarabine and later acyclovir, which reduced mortality from 70% to 30% .

Feline Herpesvirus-1 (FHV-1):

  • This compound and ganciclovir showed equivalent in vitro efficacy (IC₅₀: ~4.3 μM), twice as potent as cidofovir and penciclovir .

Cytotoxicity Profile

Compound Cytotoxicity (Relative Luminescence at 10X IC₅₀) Notes
This compound 68.4 ± 2.0% High cytotoxicity at elevated doses
Cidofovir 84.1 ± 2.3% Moderate cytotoxicity
Ganciclovir 102.4 ± 2.2% Low cytotoxicity

This compound’s cytotoxicity stems from its non-selective incorporation into both viral and host DNA, limiting systemic use .

Mechanical Properties (vs. HMX)

This compound is studied as a safer mechanical analog for the explosive HMX:

  • Elastic Modulus : 18.4 GPa (this compound) vs. 18.1 GPa (HMX) .
  • Hardness : 0.76 GPa (this compound) vs. 0.74 GPa (HMX) .
  • Yield Behavior : Only 50% of this compound indentations showed yield points vs. 100% for HMX, suggesting higher defect density in this compound .

Toxicity Limitations

  • Myelosuppression : High-dose systemic this compound caused severe bone marrow suppression, leading to trial discontinuation in HSVE .
  • Ocular Toxicity : Prolonged topical use can cause corneal epithelial damage .

Biological Activity

Idoxuridine (IDU), chemically known as 5-iodo-2'-deoxyuridine, is a pyrimidine analog that has garnered significant attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.

This compound functions primarily by substituting itself for thymidine during viral DNA synthesis. This incorporation leads to the production of defective viral DNA, which inhibits the replication of viruses. The drug is particularly effective against HSV due to its ability to interfere with the viral DNA polymerase, thereby preventing the virus from reproducing within host cells .

The activation of this compound requires phosphorylation by viral thymidine kinases, which are enzymes produced by certain viruses to facilitate their replication. This dependency on viral enzymes makes this compound selectively toxic to infected cells while sparing uninfected cells .

Clinical Applications

This compound has been primarily used in ophthalmology for treating herpetic keratitis. Clinical trials have demonstrated its effectiveness in promoting corneal healing:

  • Efficacy in Herpes Simplex Keratitis : A randomized double-blind trial comparing 0.5% this compound ointment with 3% acyclovir ointment showed that while both treatments were effective, acyclovir resulted in faster healing times (average of 4.4 days) compared to this compound (average of 9.2 days) .
  • Adverse Effects : Side effects associated with this compound treatment were generally mild, including transient stinging and superficial punctate erosions in some patients .

Research Findings

Numerous studies have investigated the biological activity and efficacy of this compound:

  • Antiviral Activity Against Orthopoxviruses : this compound has shown antiviral activity not only against HSV but also against orthopoxviruses like vaccinia and cowpox. Research indicated that high doses could delay mortality in SCID mice infected with vaccinia virus .
  • Comparative Studies : In a multicenter clinical trial involving epithelial herpetic keratitis patients, no significant difference was observed between the antiviral effects of acyclovir and this compound . This suggests that while both drugs are effective, their clinical application may vary based on specific patient needs.
  • Pharmacokinetics : this compound is rapidly metabolized and inactivated by deaminases or nucleotidases, which limits systemic absorption when administered topically . Its pharmacokinetic profile necessitates careful consideration of dosage and administration routes to maximize therapeutic effects while minimizing toxicity.

Data Table: Summary of Clinical Trials Involving this compound

Study TypeComparison DrugOutcomeHealing Time (Days)Side Effects
Randomized Double-Blind TrialAcyclovir (3%)Both effective; faster with ACVIDU: 9.2Stinging (IDU: 2)
Multicenter Clinical TrialAcyclovir (3%)No significant differenceACV: 4.4Superficial erosions (42%)
Efficacy in OrthopoxvirusesN/ADelayed mortality in miceN/AN/A

Case Studies

  • Case Study 1 : A patient with recurrent herpetic keratitis treated with this compound demonstrated significant improvement after a two-week course, although healing was slower compared to those treated with acyclovir.
  • Case Study 2 : In a study involving patients with dendritic ulcers, this compound showed a healing rate of 76%, although this was notably lower than the healing rate observed with acyclovir .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of idoxuridine’s antiviral activity, and how can it be experimentally validated?

this compound inhibits viral DNA synthesis by acting as a thymidine analog. Upon phosphorylation by viral thymidine kinase, it integrates into viral DNA, causing chain termination and transcription errors due to iodine’s larger atomic radius compared to thymidine’s methyl group . To validate this, researchers can:

  • Use in vitro assays with HSV-infected cell lines (e.g., CRFK cells) to measure DNA synthesis inhibition via radiolabeled thymidine incorporation .
  • Employ fluorescence-based assays to detect DNA fragmentation in viral particles .

Q. What experimental models are suitable for studying this compound’s efficacy against herpes simplex virus (HSV)?

  • In vitro : Primary corneal epithelial cells or Vero cells infected with HSV-1/HSV-2, assessing viral load reduction via plaque assays or qPCR .
  • Ex vivo : Corneal tissue models to mimic HSV keratitis, measuring drug penetration using HPLC .
  • Controls : Include untreated infected cells and cells treated with acyclovir for comparative efficacy .

Q. How can researchers verify the chemical identity and purity of this compound in laboratory settings?

  • UV-Vis spectroscopy : Compare absorption spectra (λmax ~290 nm) against reference standards in 0.01 M NaOH .
  • Melting point analysis : Confirm decomposition near 176°C .
  • Chromatography : Use HPLC with a C18 column and mobile phase of acetonitrile/water (gradient elution) to assess purity (>98%) .

Q. What methodologies are used to quantify this compound’s cytotoxicity in host cells?

  • MTT assay : Measure cell viability in uninfected host cells (e.g., human fibroblasts) exposed to this compound (5–50 μM) for 72 hours .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining to distinguish selective antiviral activity from host cell toxicity .

Advanced Research Questions

Q. How can researchers address this compound’s low selectivity and host cell toxicity in therapeutic applications?

  • Prodrug design : Modify this compound to enhance activation by viral kinases (e.g., esterification for better targeting) .
  • Combination therapy : Co-administer with siRNA targeting host ribonucleotide reductase to reduce off-target effects .
  • Nanoparticle delivery : Use lipid-based carriers to improve corneal bioavailability and reduce systemic exposure .

Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across studies?

  • Meta-analysis : Systematically review in vivo studies (e.g., murine HSV keratitis models) to identify variables like dosing frequency or viral strain differences .
  • Standardized protocols : Adopt uniform metrics (e.g., viral titer reduction ≥90% in 48 hours) to enable cross-study comparisons .

Q. How can this compound resistance mechanisms be investigated in HSV isolates?

  • Serial passaging : Expose HSV to subtherapeutic this compound doses over 20 generations, then sequence viral thymidine kinase for mutations (e.g., A146V) .
  • Competition assays : Co-culture resistant and wild-type strains in the presence of this compound to assess fitness costs .

Q. What methodologies optimize the synthesis of this compound derivatives for enhanced antiviral activity?

  • Structure-activity relationship (SAR) studies : Replace the 5-iodo group with bromine or chlorine, then test antiviral IC50 values in HSV plaque reduction assays .
  • Crystallography : Resolve the 3D structure of this compound-bound viral DNA polymerase to guide rational design .

Q. How can researchers evaluate this compound’s potential in antitumor research despite limited existing data?

  • Gene expression profiling : Treat tumor cell lines (e.g., HeLa) with this compound and analyze differential expression of DNA repair genes (e.g., BRCA1) via RNA-seq .
  • Synergy screens : Test this compound with cisplatin or radiation to identify combinatorial effects on tumor growth in xenograft models .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and biodistribution?

  • Rabbit models : Topical application to ocular tissue with LC-MS/MS analysis of aqueous humor concentrations .
  • Murine models : Intravenous administration followed by tissue sampling (liver, kidney) to assess systemic clearance and metabolite formation .

Q. Data Analysis and Reporting Considerations

  • Statistical rigor : Use ANOVA with post-hoc tests for dose-response studies (e.g., cell viability assays) and report effect sizes .
  • Reproducibility : Include raw data for critical experiments (e.g., HPLC chromatograms) in supplementary materials .
  • Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo reporting .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRJNBWHJMXHO-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
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Molecular Formula

C9H11IN2O5
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045238
Record name Idoxuridine
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Molecular Weight

354.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Idoxuridine
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Solubility

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL)
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Color/Form

Crystals from water, triclinic

CAS No.

54-42-2
Record name 5-Iodo-2′-deoxyuridine
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Melting Point

Decomposes at 160 °C, 164 - 166 °C
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Record name Idoxuridine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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